molecular formula C14H23N2O15P3 B1260659 isopentenyl-UTP

isopentenyl-UTP

Cat. No. B1260659
M. Wt: 552.26 g/mol
InChI Key: SSDOYAOBANIALF-OJAKKHQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentenyl-UTP is an organic triphosphate formed by condensation between the gamma-phospho group of uridine 5'-triphosphate and isopentenyl alcohol. It derives from an UTP and an isopentenyl alcohol.

Scientific Research Applications

Isopentenyl Diphosphate (IPP) Biosynthesis and Evolution

  • Evolution of Biosynthesis Pathways : IPP is central to isoprenoid biosynthesis, an ancient and diverse class of natural products. There are two distinct biosynthesis routes: the mevalonate pathway and the deoxyxylulose 5-phosphate (DXP) pathway. These pathways are differently distributed across archaebacteria, eubacteria, and eukaryotes, suggesting significant evolutionary divergence (Lange et al., 2000).

Isopentenyl Diphosphate in Plant Chloroplasts

  • Chloroplast-Bound Isoprenoids : In higher plants, IPP serves as the precursor for chloroplast-bound isoprenoids like β-carotene and lutein, synthesized via a novel IPP biosynthesis pathway, distinct from the cytoplasmic sterols pathway (Lichtenthaler et al., 1997).

Isopentenyl Diphosphate Isomerase in Terpenoid Biosynthesis

  • Role in Terpenoid Biosynthesis : IPP isomerases, crucial enzymes in terpenoid biosynthesis, convert IPP into dimethylallyl diphosphate, a rate-limiting step in the terpenoid production process. Their biotechnological potential is immense due to their role in isoprenoid metabolism (Berthelot et al., 2012).

Metabolic Engineering for Enhanced Production

  • Enhancing Lycopene Production : Engineering Escherichia coli’s nonmevalonate IPP synthesis pathway showed significant improvement in lycopene production, demonstrating the potential of metabolic engineering in enhancing isoprenoid production (Kim & Keasling, 2001).

IPP Toxicity in Engineered Microbial Systems

  • Challenges in Terpene Biosynthesis : IPP toxicity in isoprenol-producing E. coli presents significant challenges, impacting growth, cell viability, and metabolism. Understanding and addressing IPP toxicity is crucial for efficient terpene biosynthesis (George et al., 2018).

Methylerythritol Phosphate (MEP) Pathway Regulation

  • Regulation of MEP Pathway : The MEP pathway, a source of IPP and dimethylallyl diphosphate in bacteria and plant plastids, is subject to complex metabolic regulation. Understanding this regulation is vital for commercial production of certain isoprenoids (Banerjee & Sharkey, 2014).

Potential Drug Targets

  • Anti-Infective Drug Development : The distinct pathways for IPP biosynthesis in certain bacteria and the malaria vector make them potential targets for anti-infective drug development (Rohdich et al., 2005).

Contribution to Plant Terpenoid Metabolism

  • Impact on Terpene Production : Manipulating IP metabolism in plants, such as through overexpression of bacterial phosphomevalonate decarboxylase, can significantly alter terpene production, providing new avenues for metabolic engineering (Henry et al., 2018).

properties

Product Name

isopentenyl-UTP

Molecular Formula

C14H23N2O15P3

Molecular Weight

552.26 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(3-methylbut-3-enoxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C14H23N2O15P3/c1-8(2)4-6-27-32(21,22)30-34(25,26)31-33(23,24)28-7-9-11(18)12(19)13(29-9)16-5-3-10(17)15-14(16)20/h3,5,9,11-13,18-19H,1,4,6-7H2,2H3,(H,21,22)(H,23,24)(H,25,26)(H,15,17,20)/t9-,11-,12-,13-/m1/s1

InChI Key

SSDOYAOBANIALF-OJAKKHQRSA-N

Isomeric SMILES

CC(=C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O

Canonical SMILES

CC(=C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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